molecular formula C8H14N4O B11808641 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11808641
M. Wt: 182.22 g/mol
InChI Key: JQUPMKNENFZUPT-UHFFFAOYSA-N
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Description

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of Selectfluor . The reaction conditions usually involve moderate temperatures and specific stoichiometric ratios to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet specific purity and quality standards . The process may include multiple purification steps to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-N,N,1,5-tetramethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3

InChI Key

JQUPMKNENFZUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N(C)C)N

Origin of Product

United States

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